N-(cyclohexylmethyl)ethanamine
Overview
Description
N-(cyclohexylmethyl)ethanamine is an organic compound that belongs to the class of amines. It is characterized by a cyclohexylmethyl group attached to an ethanamine backbone. This compound is known for its unique chemical properties and is commonly used in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclohexylmethyl)ethanamine can be synthesized through several methods. One common method involves the alkylation of ethanamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, this compound is often produced by the hydrogenation of aniline using cobalt or nickel-based catalysts. This method involves the complete hydrogenation of aniline to produce cyclohexylamine, which is then further reacted with ethanamine to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-(cyclohexylmethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)ethanamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the ethanamine backbone.
N-methylcyclohexylamine: Contains a methyl group instead of an ethanamine group.
N-ethylcyclohexylamine: Contains an ethyl group instead of an ethanamine group.
Uniqueness
N-(cyclohexylmethyl)ethanamine is unique due to its combination of a cyclohexylmethyl group and an ethanamine backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
N-(cyclohexylmethyl)ethanamine, also known as a novel psychoactive substance (NPS), has garnered attention for its potential biological activities and interactions with various molecular targets. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique combination of cyclohexylmethyl and ethanamine functional groups, which contribute to its distinct chemical and physical properties. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity, leading to various biological effects depending on the target involved.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to exhibit affinity for several receptor types, including:
- Serotonin Receptors : Potential agonistic effects on 5-HT receptors, which are implicated in mood regulation and psychotropic effects.
- Dopaminergic Receptors : Interaction with dopamine receptors may influence reward pathways and behavior.
- Adrenergic Receptors : Modulation of these receptors could affect cardiovascular responses.
The exact pathways and targets are context-dependent and require further investigation to fully elucidate the compound's pharmacodynamics.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Psychoactive Effects | Potential for inducing stimulant or hallucinogenic effects through receptor modulation. |
Cardiovascular Effects | Possible influence on heart rate and blood pressure via adrenergic receptor interaction. |
Neurotransmitter Modulation | Interaction with serotonin and dopamine systems may lead to altered mood and behavior. |
Case Study 1: Psychoactive Properties
A study examined the psychoactive effects of this compound in a controlled environment. Subjects reported increased alertness and euphoria, suggesting stimulant properties similar to amphetamines. However, adverse effects such as anxiety and tachycardia were also noted, indicating a need for caution in use .
Case Study 2: Toxicological Analysis
In a forensic toxicology study, this compound was identified in post-mortem blood samples of individuals who had experienced severe adverse reactions after consumption. Concentrations ranged from 0.5 to 2.0 mg/L, correlating with symptoms like agitation and cardiovascular instability .
Research Findings
Recent research highlights the compound's potential applications in medicinal chemistry, particularly in developing drugs targeting the central nervous system (CNS). Its role as an intermediate in synthesizing complex organic molecules has been emphasized in various studies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
Cyclohexylamine | Lacks the ethanamine group | Primarily acts as a simple amine |
N-methylcyclohexylamine | Contains a methyl group instead of the ethanamine group | Similar psychoactive effects |
Cyclohexylmethylamine | Similar structure but lacks hydrochloride salt form | Comparable binding affinities |
Properties
IUPAC Name |
N-(cyclohexylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-10-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWSLHIYGMOJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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